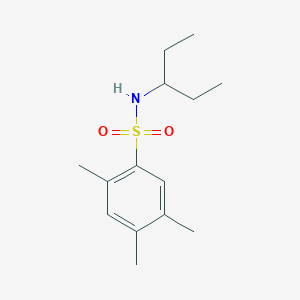![molecular formula C24H17N3O7 B14930419 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B14930419.png)
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chromenyl group, which is a derivative of coumarin, and nitro groups attached to the benzamide structure. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Formation of 4-methyl-2-oxo-2H-chromen-3-ylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Coupling with 3,5-dinitrobenzoyl chloride: The final step involves the coupling of the chromenylamine with 3,5-dinitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides and chromenyl derivatives.
Applications De Recherche Scientifique
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromenyl group and may exhibit similar biological activities.
3,5-dinitrobenzamides: Compounds with similar benzamide structures and nitro groups.
Uniqueness
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide is unique due to the combination of the chromenyl group and the dinitrobenzamide structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H17N3O7 |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
4-methyl-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C24H17N3O7/c1-13-9-17(7-8-18(13)19-10-15-5-3-4-6-22(15)34-24(19)29)25-23(28)16-11-20(26(30)31)14(2)21(12-16)27(32)33/h3-12H,1-2H3,(H,25,28) |
Clé InChI |
AAZMWWACAYWNEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B14930337.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B14930342.png)
![{[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid](/img/structure/B14930348.png)
![6-(1,5-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14930356.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B14930374.png)
![methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B14930377.png)
![(4-Benzylpiperazin-1-yl)[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14930389.png)
![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,4-dimethylphenyl)thiourea](/img/structure/B14930390.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930401.png)
![1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14930402.png)
![ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14930408.png)
![4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B14930414.png)

![7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930434.png)
